molecular formula C33H40O20 B11935714 Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside

Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside

Cat. No.: B11935714
M. Wt: 756.7 g/mol
InChI Key: DCHRRURXMLCREO-CFRIXVKNSA-N
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Description

Structural Characteristics Kaempferol-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside (CAS: 476617-49-9) is a flavonol glycoside with the molecular formula C₃₃H₄₀O₂₀ and a molecular weight of 756.66 g/mol . Its structure consists of:

  • A kaempferol aglycone (5,7,4'-trihydroxyflavone) at the core.
  • A tri-saccharide chain at the 3-OH position: α-L-rhamnopyranosyl linked via (1→6) to β-D-glucopyranosyl, which is further connected via (1→2) to another β-D-glucopyranosyl .

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)24(43)27(46)32(51-17)53-30-25(44)20(39)16(8-34)50-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1

InChI Key

DCHRRURXMLCREO-CFRIXVKNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Plant Material Selection and Pretreatment

The compound has been isolated from aerial parts of Vicia faba (broad bean), Lotus edulis, and Lobularia maritima. Green tea (Camellia sinensis) seeds and leaves also harbor structurally related kaempferol glycosides, such as camelliaside A and B, which share similar trisaccharide motifs. Fresh or dried plant material is typically defatted using nonpolar solvents (e.g., hexane) to remove lipids prior to glycoside extraction.

Solvent Extraction and Fractionation

A standardized protocol involves refluxing defatted plant material with 80% ethanol (1:4 w/v) at 70–80°C for 3–5 hours. The extract is concentrated under reduced pressure, resuspended in water, and partitioned with ethyl acetate to eliminate pigments. Subsequent butanol extraction isolates the glycoside-rich fraction, which is further purified via silica gel column chromatography (chloroform:methanol, 8:1 → 4:1).

Table 1: Extraction Parameters for Plant-Derived Kaempferol Glycosides

ParameterConditionSource
Solvent80% ethanol
Temperature70–80°C
PartitioningEthyl acetate → butanol
ChromatographySilica gel (chloroform:methanol gradient)
Yield (crude extract)12–15% w/w

Chemical Synthesis via Glycosylation Strategies

Glycosyl Donor Activation and Sequential Coupling

De novo synthesis of kaempferol glycosides employs palladium-catalyzed glycosylation for stereoselective bond formation. A representative route from the synthesis of SL0101 (kaempferol-3-α-L-rhamnoside) illustrates key steps:

  • Perbenzylation of Kaempferol : Protects hydroxyl groups using benzyl bromide under alkaline conditions.

  • Glycosylation with L-Pyranone : Pd₂(dba)₃·CHCl₃ and PPh₃ catalyze α-selective coupling (85% yield).

  • Reduction and Dihydroxylation : NaBH₄ reduces the enone (73% yield), followed by OsO₄/NMO-mediated dihydroxylation to install rhamno-stereochemistry (>20:1 dr).

  • Global Deprotection : Hydrogenolysis with Pearlman’s catalyst (Pd/C) removes benzyl groups (80% yield).

Table 2: Synthetic Pathway for Trisaccharide Assembly

StepReagents/ConditionsYield
GlycosylationPd₂(dba)₃·CHCl₃, PPh₃, CH₂Cl₂, 0°C85%
Enone ReductionNaBH₄, CH₂Cl₂/MeOH, −78°C73%
DihydroxylationOsO₄, NMO, acetone/H₂O96%
DeprotectionH₂, Pd/C, MeOH80%

Trisaccharide-Specific Modifications

For the target compound, a divergent strategy introduces the (1→6)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl disaccharide prior to rhamnose attachment. Orthogonal protecting groups (e.g., acetyl, benzyl) ensure regioselectivity during glycosidic bond formation. Enzymatic transglycosylation using β-glucosidases may optimize β-linkages, though this remains exploratory.

Enzymatic Hydrolysis and Modification

Enzymatic Tailoring of Native Glycosides

While patents focus on hydrolyzing kaempferol glycosides to aglycones, controlled enzymatic digestion can yield specific glycosides. For example, cellulase and hesperidinase selectively cleave terminal glucose units, enabling isolation of intermediate glycosides.

Table 3: Enzymatic Hydrolysis Conditions

EnzymeBufferTemperatureTimeSubstrate Removal
Cellulase/HesperidinasepH 5.0 acetate37°C48 h>95%

Structural Characterization and Validation

Chromatographic and Spectroscopic Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ = 265 nm) resolves kaempferol glycosides (retention time: 22–25 min). Nuclear magnetic resonance (NMR) confirms linkage specificity:

  • ¹H NMR : Anomeric protons at δ 5.30 (α-L-rhamnose), δ 4.90 (β-D-glucose).

  • ¹³C NMR : Glycosidic carbons at δ 102.1 (C-1’’’), δ 78.5 (C-6’’) .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes enzymatic hydrolysis and acidic/basic degradation :

Condition Reaction Products
Enzymatic (e.g., β-glucosidase) Cleavage of β-1→2 glucopyranosyl linkageKaempferol-3-O-rhamnose-glucose
Acidic (pH < 3) Protonation of glycosidic oxygen → bond cleavageKaempferol aglycone + sugars
Basic (pH > 10) Deprotonation of sugar hydroxyl → β-eliminationKaempferol + sugar fragments

Hydrolysis under extreme pH conditions disrupts the glycosidic bonds, releasing the aglycone (kaempferol) and free sugars .

Metabolic Conjugation Reactions

In vivo, the compound undergoes pharmacokinetic transformations :

Reaction Mechanism Products
Glucuronidation Uridine diphosphate glucuronosyltransferase (UGT) catalyzes kaempferol conjugation Kaempferol-glucuronide derivatives
Methylation S-adenosylmethionine-dependent methyltransferases modify hydroxyl groups Methylated kaempferol derivatives

These reactions enhance solubility and excretion, as observed in serum metabolite profiles .

Stability Under Environmental Conditions

The compound exhibits pH-dependent stability:

pH Stability Degradation Products
Neutral (pH 6–8) Stable, no significant decompositionNone
Acidic (pH < 3) Rapid hydrolysis of glycosidic bondsKaempferol + rhamnose/glucose
Basic (pH > 10) Gradual β-elimination of sugar moietiesKaempferol + fragmented sugars

Thermal stability is not explicitly detailed in sources but is inferred to be moderate under physiological conditions .

Biological Activity Correlations

The compound’s reactivity influences its bioavailability and bioactivity :

  • Antioxidant activity : Glycosylation enhances stability in biological systems, prolonging free radical scavenging .

  • Anti-inflammatory effects : Hydrolysis to kaempferol may activate downstream pathways (e.g., NF-κB inhibition).

Analytical Considerations

Structural characterization involves:

  • NMR and MS : Confirm glycosidic linkages (α/β configurations, anomeric protons) .

  • HPLC : Separates isomers and degradation products .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress in cells. The molecular targets include reactive oxygen species (ROS) and various cellular enzymes involved in oxidative stress pathways . It also exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways .

Comparison with Similar Compounds

Physicochemical Properties

  • Physical State : Powder with ≥98% purity.
  • Source : Isolated from the roots of Helicia erratica Hook. f. .

Kaempferol glycosides exhibit diverse bioactivities influenced by glycosylation patterns and substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Kaempferol Glycosides
Compound Name Glycosylation/Substituents Key Structural Differences vs. Target Compound Bioactivity Source Organism/Reference
Target Compound 3-O-α-L-Rham-(1→6)-β-D-Glc-(1→2)-β-D-Glc Reference compound for comparison Antioxidant (presumed) Helicia erratica
Kaempferol-3-O-β-D-(6"-O-galloyl)-glucopyranoside (Compound 9, ) 3-O-β-D-Glc with galloyl at C6" of glucose Galloyl esterification enhances hydrophobicity Enhanced antioxidant activity due to galloyl group Unspecified plant
Kaempferol-3-O-β-D-Glc-(1→4)-α-L-Rham-(1→6)-β-D-Gal (KSR2, ) 3-O-β-D-Glc-(1→4)-α-L-Rham-(1→6)-β-D-Gal with acetyl at C6''' (1→4) linkage instead of (1→2); galactose replaces terminal glucose Unspecified; acetyl group may influence solubility Unspecified plant
Kaempferol-3-O-[α-L-Rham-(1→2)-β-D-Gal]-7-O-α-L-Rham () 3-O-α-L-Rham-(1→2)-β-D-Gal; 7-O-α-L-Rham Additional rhamnose at C7; galactose replaces glucose Topoisomerase I inhibition Vicia faba, Lotus edulis
Kaempferol-3-O-β-D-Glc-(1→4)-α-L-Rham-7-O-α-L-Rham (Multiflorin B, ) 3-O-β-D-Glc-(1→4)-α-L-Rham; 7-O-α-L-Rham (1→4) linkage instead of (1→6); lacks (1→2) glucose branch Antioxidant, anti-inflammatory Rosa multiflora
Kaempferol-3-O-α-L-Rham-(1→3)-[α-L-Rham-(1→6)]-β-D-Gal () 3-O-α-L-Rham-(1→3)-[α-L-Rham-(1→6)]-β-D-Gal Branched rhamnose at C3; galactose replaces glucose Unspecified Unspecified plant
Key Findings:

Glycosylation Position and Linkage: The (1→6) and (1→2) linkages in the target compound create a linear tri-saccharide chain, distinct from branched or acylated derivatives (e.g., galloyl in , acetyl in ).

Substituent Effects: Acyl groups (galloyl, coumaroyl) enhance antioxidant capacity by stabilizing free radicals . The target compound lacks such groups, suggesting moderate activity compared to acylated analogs. Rhamnose vs. Glucose/Galactose: Terminal rhamnose (e.g., in ) may reduce water solubility but improve membrane permeability.

Bioactivity :

  • Anti-inflammatory effects are documented for kaempferol glycosides in Camellia oleifera seeds (), though the target compound’s role requires further study .
  • Topoisomerase I inhibition in Vicia faba derivatives () highlights the impact of C7 glycosylation on enzyme targeting .

Biological Activity

Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside is a glycosylated flavonoid derived from kaempferol, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and as an antioxidant.

Chemical Structure and Properties

  • Molecular Formula : C33H40O20
  • CAS Number : 476617-49-9
  • IUPAC Name : 3-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

Anticancer Properties

Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside has been shown to exhibit significant anticancer activity. Its mechanisms include:

  • Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines including breast, lung, colon, and prostate cancer cells. It achieves this by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins.
  • Cell Cycle Arrest : Research indicates that this flavonoid can halt the cell cycle at specific phases (G1/S or G2/M), thereby preventing cancer cell proliferation .
  • Inhibition of Kinases : The compound interferes with signaling pathways by inhibiting kinases that are crucial for cancer cell survival and proliferation .

Antioxidant Activity

The antioxidant properties of kaempferol derivatives are well-documented. This compound demonstrates potent free radical scavenging abilities through:

  • DPPH and ABTS Scavenging : Studies have shown that kaempferol glycosides can effectively scavenge DPPH and ABTS radicals, indicating strong antioxidant potential .
  • Reduction of Oxidative Stress : By modulating oxidative stress markers and enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, this compound contributes to cellular protection against oxidative damage .

Study 1: Anticancer Efficacy

In a recent study published in Nature Scientific Reports, kaempferol derivatives were tested on various cancer cell lines. The results indicated that kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis and causing cell cycle arrest .

Study 2: Antioxidant Mechanisms

A comprehensive review highlighted the antioxidant mechanisms of kaempferol derivatives. It was found that the compound not only scavenged free radicals but also enhanced the cellular antioxidant defense systems through Nrf2 activation pathways .

Summary Table of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis; inhibits kinases
Cell Cycle ArrestG1/S and G2/M phase arrest
AntioxidantScavenges DPPH/ABTS radicals
Reduces Oxidative StressModulates antioxidant enzyme expression

Q & A

Q. What are the primary botanical sources and extraction protocols for this compound?

Answer: The compound is primarily isolated from the roots of Helicia erratica Hook. f. . Common extraction methods involve:

  • Solvent extraction : Methanol or ethanol-based maceration followed by evaporation.
  • Chromatographic purification : Column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC for isolating the glycoside .
  • Validation : Purity (>98%) is confirmed via HPLC with UV detection at 210–400 nm .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₃₃H₄₀O₂₀
Molecular weight756.66 g/mol
Purity≥98% (HPLC)
Plant sourceHelicia erratica roots

Q. How is the structural elucidation of this glycoside performed?

Answer: A combination of spectroscopic and spectrometric techniques is used:

  • UV-Vis : Identifies flavonoid backbone (λmax 265–350 nm) and glycosylation shifts .
  • HR-ESI-MS : Confirms molecular weight (e.g., [M−H]⁻ at m/z 755.2) and fragmentation patterns .
  • NMR (1D/2D) : Assigns sugar linkages (e.g., 1→6 and 1→2 bonds) and aglycone configuration. Key signals include δH 6.84 (s, H-3 of kaempferol) and δC 166.5 (C-2 of chromone) .

Q. Table 2: Key NMR Signals

PositionδH (ppm)δC (ppm)Correlation (HMBC)
Kaempferol C-36.84 (s)116.2C-2, C-4
Rhamnose C-1''4.90 (d)101.5C-6 of glucose
Glucose C-1'5.10 (d)104.8C-2 of secondary glucose

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant IC₅₀ values)?

Answer: Discrepancies in bioactivity (e.g., DPPH IC₅₀ = 26.6 μM vs. variable values in other studies) arise from:

  • Assay conditions : Standardize solvent (e.g., DMSO vs. ethanol), pH, and incubation time.
  • Compound stability : Monitor degradation via LC-MS during assays.
  • Positive controls : Use quercetin or ascorbic acid for cross-study validation .

Q. What in vitro models validate its anti-inflammatory activity?

Answer:

  • RAW 264.7 macrophages : LPS-induced NO production is inhibited dose-dependently (10–100 μM). Measure NO via Griess reagent .
  • Mechanistic studies : Western blotting for iNOS/COX-2 suppression and ELISA for TNF-α/IL-6 .

Q. Table 3: Anti-inflammatory Activity in RAW 264.7 Cells

Concentration (μM)NO Inhibition (%)p-value vs. Control
1035.2 ± 2.1<0.05
5062.8 ± 3.4<0.01
10078.5 ± 4.2<0.001

Q. How is solubility optimized for in vivo pharmacokinetic studies?

Answer:

  • Stock solutions : Prepare in DMSO (10–50 mM), then dilute in saline or PBS (<1% DMSO final) .
  • Nanoformulation : Use liposomes or cyclodextrins to enhance bioavailability .
  • In vivo validation : Monitor plasma concentration via LC-MS/MS after oral/intravenous administration .

Q. What analytical strategies differentiate this compound from structurally similar glycosides?

Answer:

  • LC-MS/MS : Use MRM transitions (e.g., 755.2 → 593.1 for deglycosylation) .
  • Enzymatic hydrolysis : Treat with β-glucosidase/rhamnosidase and compare hydrolysis products .
  • Chiral chromatography : Resolve α-L-rhamnose vs. β-D-glucose linkages .

Q. How does glycosylation impact its pharmacokinetic profile?

Answer:

  • Absorption : Reduced intestinal permeability compared to aglycone (kaempferol) due to higher hydrophilicity.
  • Metabolism : Gut microbiota-mediated deglycosylation enhances systemic absorption .
  • Excretion : Renal clearance is slower for glycosides vs. aglycones .

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